Tiagabine 4-carboxy-O-ethyl-d9
Description
Fundamental Principles and Applications of Deuterated Compounds
Stable isotope labeling is a non-radioactive technique that has become indispensable in pharmaceutical research for tracing the fate of molecules within biological systems. musechem.com The core principle involves substituting one or more atoms in a compound with their heavier, stable isotopes. metsol.com In the case of deuterated compounds, hydrogen atoms (¹H), also known as protium, are replaced by deuterium (B1214612) (²H or D), a stable isotope of hydrogen containing an additional neutron. wikipedia.org This substitution results in a molecule that is chemically almost identical to the parent compound but possesses a greater mass. metsol.com
This mass difference is the key to the utility of deuterated compounds, as it allows them to be distinguished from their non-labeled counterparts by mass spectrometry. nih.gov A significant consequence of replacing hydrogen with deuterium is the kinetic isotope effect (KIE). The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond, meaning it requires more energy to break. isowater.commusechem.com This increased bond strength can slow down metabolic reactions where C-H bond cleavage is the rate-limiting step, potentially leading to a longer drug half-life. wikipedia.orgisowater.com
The applications of deuterated compounds in pharmaceutical research are extensive and include:
Metabolic Profiling: Tracing drug metabolism and identifying metabolites. musechem.comadesisinc.com
Pharmacokinetic (PK) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of drug candidates. musechem.comnih.gov
Internal Standards: Serving as ideal internal standards in quantitative bioanalysis due to their similar chemical behavior and different mass. veeprho.comlcms.cz
Bioavailability Assessment: Precisely measuring the fraction of a drug that reaches systemic circulation. nih.gov
Contextualization of Tiagabine (B1662831) within Antiepileptic Drug Research
Tiagabine is an antiepileptic drug that functions through a specific and targeted mechanism of action. drugbank.comnih.gov It is a selective inhibitor of the GABA transporter 1 (GAT-1). nih.govwikipedia.org Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, responsible for reducing neuronal excitability. patsnap.com
Following its release into the synapse, GABA's action is terminated by its reuptake into presynaptic neurons and surrounding glial cells, a process mediated by GABA transporters. taylorandfrancis.com Tiagabine specifically blocks GAT-1, thereby inhibiting this reuptake process. wikipedia.orgpatsnap.com This action leads to an increased concentration of GABA in the synaptic cleft, which enhances GABA-mediated inhibitory neurotransmission and helps to control the excessive neuronal firing characteristic of seizures. patsnap.com This selective approach distinguishes tiagabine from many older antiepileptic agents with broader mechanisms. nih.gov
Rationale for the Development and Utilization of Tiagabine 4-carboxy-O-ethyl-d9 in Advanced Chemical and Biological Studies
This compound is a stable isotope-labeled version of a tiagabine derivative. pharmaffiliates.com The "d9" in its name signifies that nine hydrogen atoms have been replaced with deuterium. veeprho.com This specific deuterated compound is not intended for therapeutic use itself but serves a critical role as an analytical tool in advanced research.
The primary and most crucial application of this compound is as an internal standard for quantitative bioanalytical studies. veeprho.com In techniques like liquid chromatography-mass spectrometry (LC-MS/MS), which are used to measure drug concentrations in biological samples such as blood or plasma, an internal standard is essential for ensuring accuracy and precision. lcms.cztexilajournal.com
Because this compound is chemically and structurally almost identical to its non-labeled analog, it behaves similarly during sample extraction, chromatography, and ionization in the mass spectrometer. chromforum.org However, its higher molecular weight allows it to be separately detected by the instrument. By adding a known quantity of the deuterated standard to a sample, researchers can correct for variations and losses that may occur during the analytical process. texilajournal.com This method, known as stable isotope dilution assay, is considered the gold standard for quantitative analysis in pharmacokinetic and drug metabolism studies, enabling the precise measurement of tiagabine's metabolites. veeprho.comumsl.edu
Data Tables
Table 1: Properties of this compound
| Property | Value |
| Molecular Formula | C22H20D9NO2S2 |
| Molecular Weight | 412.66 g/mol |
| CAS Number | 2983162-33-8 |
| Application | Internal standard for analytical and pharmacokinetic research |
Data sourced from Pharmaffiliates. pharmaffiliates.com
Structure
3D Structure
Properties
Molecular Formula |
C22H29NO2S2 |
|---|---|
Molecular Weight |
412.7 g/mol |
IUPAC Name |
ethyl 1-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl]-2,2,3,3,4,5,5,6,6-nonadeuteriopiperidine-4-carboxylate |
InChI |
InChI=1S/C22H29NO2S2/c1-4-25-22(24)18-7-12-23(13-8-18)11-5-6-19(20-16(2)9-14-26-20)21-17(3)10-15-27-21/h6,9-10,14-15,18H,4-5,7-8,11-13H2,1-3H3/i7D2,8D2,12D2,13D2,18D |
InChI Key |
LQPDPTWVZOWYDI-UPOCHIAFSA-N |
Isomeric SMILES |
[2H]C1(C(N(C(C(C1([2H])C(=O)OCC)([2H])[2H])([2H])[2H])CCC=C(C2=C(C=CS2)C)C3=C(C=CS3)C)([2H])[2H])[2H] |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CCC=C(C2=C(C=CS2)C)C3=C(C=CS3)C |
Origin of Product |
United States |
Synthetic Methodologies for Tiagabine 4 Carboxy O Ethyl D9
Chemical Synthesis Pathways for the Deuterated Core Structure
The synthesis of the deuterated core structure of Tiagabine (B1662831) 4-carboxy-O-ethyl-d9 hinges on the preparation of a fully deuterated piperidine-4-carboxylic acid ethyl ester, also known as ethyl isonipecotate-d9. This isotopically labeled precursor serves as the foundational building block upon which the rest of the tiagabine molecule is assembled.
A plausible synthetic approach involves a convergent strategy where the deuterated piperidine (B6355638) fragment and the bis(3-methylthiophen-2-yl)butenyl side chain are synthesized separately and then coupled. The key steps would include:
Synthesis of Ethyl Isonipecotate-d9: This is the most critical step for introducing the deuterium (B1214612) labels. Various methods can be employed to achieve exhaustive deuteration of the piperidine ring. One common method is catalytic deuterium exchange, where ethyl isonipecotate is treated with a deuterium source, such as D2O, in the presence of a metal catalyst (e.g., platinum or palladium) under elevated temperature and pressure. Another approach could involve the reduction of a pyridine-based precursor with deuterium gas.
Synthesis of the Butenyl Side Chain: The 4,4-bis(3-methylthiophen-2-yl)but-3-en-1-al or a similar electrophilic precursor is synthesized according to established methods for non-deuterated tiagabine. This typically involves reactions such as the Wittig reaction between a suitable phosphonium (B103445) ylide derived from 3-methylthiophene (B123197) and a four-carbon aldehyde component.
Coupling of the Deuterated Core and the Side Chain: The final assembly of the molecule is achieved through N-alkylation. The deuterated ethyl isonipecotate-d9, a secondary amine, is reacted with the electrophilic butenyl side chain. This reaction is typically carried out in the presence of a base to deprotonate the piperidine nitrogen, facilitating its nucleophilic attack on the side chain.
Strategies for Regioselective Deuterium Incorporation (e.g., d9 labeling)
The "d9" designation in Tiagabine 4-carboxy-O-ethyl-d9 signifies that nine hydrogen atoms have been replaced by deuterium. Based on the chemical structure, these nine positions are located on the piperidine ring. The regioselectivity for the d9 labeling is achieved by using a fully deuterated precursor, namely ethyl isonipecotate-d9.
The strategies for preparing this precursor with high isotopic purity are crucial. These methods are designed to exchange all the protons on the piperidine ring with deuterium atoms.
| Deuteration Strategy | Description | Deuterium Source | Catalyst/Conditions |
| Catalytic H/D Exchange | The non-deuterated ethyl isonipecotate is subjected to multiple cycles of exchange with a deuterium source in the presence of a heterogeneous catalyst. | D2O, D2 gas | Platinum oxide, Palladium on carbon |
| Reduction of Pyridine Precursor | A pyridine-3-carboxylate derivative is catalytically reduced using deuterium gas. This method can lead to complete saturation and deuteration of the aromatic ring. | D2 gas | Rhodium, Ruthenium, or Platinum catalysts |
| Deuterated Building Blocks | Synthesis of the piperidine ring from smaller, already deuterated starting materials. | Deuterated ammonia, deuterated succinaldehyde (B1195056) derivatives | Multi-step organic synthesis |
Achieving a high degree of deuteration (typically >98%) is essential for the final product's utility as an internal standard. The choice of strategy depends on the desired isotopic purity, scalability, and cost-effectiveness.
Precursor Compound Derivatization and Esterification
The primary precursor for the deuterated core is piperidine-4-carboxylic acid (isonipecotic acid). This precursor must be derivatized to its ethyl ester form to yield the target molecule.
The esterification of the deuterated isonipecotic acid is a key derivatization step. This is typically achieved through a Fischer esterification reaction. In this acid-catalyzed reaction, the carboxylic acid is reacted with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is reversible, and to drive it towards the formation of the ethyl ester, the water generated during the reaction is usually removed.
Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acyl chloride, which then reacts readily with ethanol to form the ethyl ester. This method avoids the equilibrium limitations of the Fischer esterification but involves an additional synthetic step.
Once the deuterated ethyl isonipecotate-d9 is prepared, it is then derivatized through N-alkylation with the 4,4-bis(3-methylthiophen-2-yl)but-3-enyl side chain to yield the final product.
Isolation, Purification, and Spectroscopic Characterization Techniques for Synthetic Intermediates and the Final Deuterated Product
Throughout the synthesis of this compound, rigorous purification and characterization of the intermediates and the final product are essential to ensure high purity and confirm the correct chemical structure and isotopic enrichment.
Isolation and Purification:
Standard laboratory techniques are employed for the isolation and purification of the synthetic intermediates and the final compound. These include:
Extraction: To separate the product from the reaction mixture based on its solubility properties.
Chromatography: Column chromatography using silica (B1680970) gel is a common method for purifying organic compounds. High-performance liquid chromatography (HPLC) can be used for final purification to achieve high purity levels.
Crystallization: If the compound is a solid, recrystallization from a suitable solvent system can be an effective purification method.
Distillation: For volatile liquid intermediates, distillation under reduced pressure can be used for purification.
Spectroscopic Characterization:
A combination of spectroscopic techniques is used to confirm the identity and purity of the synthesized compounds.
| Technique | Purpose | Expected Observations for this compound |
| Mass Spectrometry (MS) | To determine the molecular weight and confirm the elemental composition and isotopic enrichment. | The molecular ion peak will be observed at m/z corresponding to the molecular weight of the d9-labeled compound (approximately 412.66), which is 9 mass units higher than the non-deuterated analog. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the chemical structure and confirm the location of the deuterium atoms. | In the 1H NMR spectrum, the signals corresponding to the protons on the piperidine ring will be absent. In the 2H (Deuterium) NMR spectrum, a complex signal corresponding to the nine deuterium atoms on the piperidine ring will be observed. The 13C NMR spectrum will show signals for all carbon atoms, with those bonded to deuterium exhibiting characteristic splitting patterns. |
| Infrared (IR) Spectroscopy | To identify the functional groups present in the molecule. | The spectrum will show characteristic absorption bands for the C=O of the ester, C=C of the alkene, and C-S of the thiophene (B33073) rings. The C-D stretching vibrations will appear at a lower frequency (around 2100-2250 cm-1) compared to the C-H stretching vibrations (around 2850-3000 cm-1). |
The combination of these analytical techniques provides a comprehensive characterization of this compound, confirming its structure, purity, and the successful incorporation of the nine deuterium atoms.
Advanced Analytical Applications of Tiagabine 4 Carboxy O Ethyl D9
Utilization as an Internal Standard in Quantitative Bioanalytical Assays
The primary application of Tiagabine (B1662831) 4-carboxy-O-ethyl-d9 is as an internal standard in quantitative bioanalytical assays. veeprho.com An internal standard is a compound with similar physicochemical properties to the analyte of interest, which is added at a known concentration to all samples, including calibrators and quality controls. This allows for the accurate determination of the analyte's concentration by comparing the response of the analyte to the response of the internal standard. Deuterated standards are considered the gold standard for this purpose, as their behavior during extraction and ionization is nearly identical to that of the unlabeled analyte.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common technique for the quantification of small molecules like Tiagabine in biological fluids due to its high sensitivity and selectivity. In a typical LC-MS/MS method, Tiagabine 4-carboxy-O-ethyl-d9 would be added to plasma, serum, or urine samples at the beginning of the sample preparation process. Following extraction, the sample is injected into the LC system, where the analyte and the internal standard are chromatographically separated from other matrix components.
Upon entering the mass spectrometer, the compounds are ionized, and specific precursor-to-product ion transitions are monitored for both Tiagabine and its deuterated internal standard. The near-identical retention times and ionization efficiencies of the analyte and the internal standard ensure that any variations in sample preparation, injection volume, or instrument response affect both compounds equally. The ratio of the peak area of the analyte to the peak area of the internal standard is then used to calculate the concentration of the analyte in the unknown sample.
Table 1: Representative MRM Transitions for Tiagabine and this compound This table is for illustrative purposes and actual mass transitions may vary based on instrumentation and experimental conditions.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|
| Tiagabine | 376.1 | 185.1 |
| This compound | 412.7 | 194.2 |
The use of this compound is crucial for the development of robust calibration curves. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentration of the analyte in a series of calibration standards. The linear relationship established is then used to determine the concentration of the analyte in unknown samples.
Quality control (QC) samples, prepared at low, medium, and high concentrations within the calibration range, are analyzed with each batch of study samples to ensure the accuracy and precision of the assay. The concentrations of the QC samples are calculated using the calibration curve, and the results must fall within predefined acceptance criteria (typically ±15% of the nominal concentration).
Table 2: Example of a Calibration Curve for Tiagabine Quantification This table represents typical data for a validated bioanalytical method.
| Nominal Concentration (ng/mL) | Analyte/IS Peak Area Ratio | Calculated Concentration (ng/mL) | Accuracy (%) |
|---|---|---|---|
| 1.0 | 0.012 | 1.1 | 110.0 |
| 5.0 | 0.061 | 5.1 | 102.0 |
| 25.0 | 0.305 | 25.4 | 101.6 |
| 100.0 | 1.220 | 101.7 | 101.7 |
| 500.0 | 6.098 | 498.2 | 99.6 |
| 1000.0 | 12.195 | 995.5 | 99.6 |
Role in Analytical Method Development and Validation
This compound plays a pivotal role during the development and validation of a bioanalytical method, ensuring that the assay is reliable and reproducible.
Specificity and selectivity are the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. By using a stable isotope-labeled internal standard, which has a distinct mass-to-charge ratio from the analyte, the mass spectrometer can specifically detect each compound, minimizing the risk of interference from endogenous matrix components.
Matrix effects, which are the suppression or enhancement of ionization of the analyte due to co-eluting compounds from the biological matrix, are a significant challenge in LC-MS/MS assays. This compound is expected to experience the same matrix effects as the unlabeled Tiagabine. Therefore, the use of the peak area ratio effectively cancels out these effects, leading to more accurate and precise quantification.
The linearity of a bioanalytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. The use of an internal standard like this compound is fundamental in establishing a linear relationship between the peak area ratio and concentration.
Accuracy refers to the closeness of the measured concentration to the true concentration, while precision describes the degree of scatter between a series of measurements. During method validation, the accuracy and precision are assessed by analyzing QC samples at multiple concentrations on different days. The consistent performance of the internal standard across these runs is key to achieving acceptable accuracy and precision.
Table 3: Inter-day Accuracy and Precision Data for Tiagabine QC Samples This table illustrates typical validation results for a robust bioanalytical assay.
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=5) | Accuracy (%) | Precision (%CV) |
|---|---|---|---|---|
| Low | 3.0 | 2.9 | 96.7 | 4.5 |
| Medium | 150.0 | 152.1 | 101.4 | 3.2 |
| High | 750.0 | 745.5 | 99.4 | 2.8 |
This compound is instrumental in evaluating the stability of Tiagabine in biological samples under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability, long-term storage). Since the internal standard is added before sample processing, any degradation of the analyte during these processes will be mirrored by the internal standard, allowing for accurate quantification even if some degradation has occurred.
Recovery is the efficiency of the extraction process in removing the analyte from the biological matrix. While a high and consistent recovery is desirable, the use of a stable isotope-labeled internal standard can compensate for low or variable recovery. Because both the analyte and the internal standard are expected to have similar extraction efficiencies, the ratio of their peak areas remains constant, ensuring that the calculated concentration is accurate regardless of the absolute recovery.
Elucidation of Fragmentation Pathways of Tiagabine and its Metabolites via Isotopic Labeling
The use of stable isotope-labeled internal standards is a cornerstone of modern quantitative mass spectrometry, providing a means to correct for matrix effects and variations in instrument response. In the analysis of tiagabine and its metabolites, deuterium-labeled analogues, such as this compound, serve a dual purpose. Beyond their role in quantification, these labeled compounds are instrumental in elucidating the complex fragmentation pathways of the parent drug and its biotransformation products. By comparing the mass spectra of the unlabeled (light) and labeled (heavy) compounds, analysts can confidently identify fragment ions and understand the underlying fragmentation mechanisms, including intricate skeletal rearrangements.
The strategic placement of deuterium (B1214612) atoms on the tiagabine molecule allows for the tracking of specific structural moieties through the fragmentation process. When a molecule containing deuterium atoms fragments, the resulting fragment ions will retain the deuterium labels if they contain the portion of the molecule that was labeled. This results in a predictable mass shift in the mass-to-charge ratio (m/z) of the fragment ions compared to the corresponding fragments from the unlabeled compound. This mass shift acts as a powerful diagnostic tool, enabling the unambiguous assignment of fragment ion structures.
Research into the fragmentation of protonated tiagabine has identified several characteristic product ions. These fragmentation patterns provide a roadmap for understanding how deuterated analogues like this compound will behave in a tandem mass spectrometer. The primary sites of fragmentation in tiagabine involve the piperidine (B6355638) ring and the thiophene (B33073) moieties.
In the case of this compound, the nine deuterium atoms are typically located on the piperidine ring. This strategic labeling is particularly useful for differentiating fragments originating from the piperidine portion of the molecule versus those from the dithiophene side chain.
The table below outlines the predicted major fragment ions for both unlabeled Tiagabine ethyl ester and its deuterated analogue, this compound, based on established fragmentation patterns of tiagabine.
| Compound | Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure of Fragment | Mass Shift (Da) |
|---|---|---|---|---|
| Tiagabine Ethyl Ester | 404.1 | 278.1 | Loss of the piperidine-4-carboxylate ethyl ester moiety | - |
| This compound | 413.1 | 278.1 | Loss of the deuterated piperidine-4-carboxylate ethyl ester moiety | 0 |
| Tiagabine Ethyl Ester | 404.1 | 158.1 | Piperidine-4-carboxylate ethyl ester moiety | - |
| This compound | 413.1 | 167.1 | Deuterated piperidine-4-carboxylate ethyl ester moiety | +9 |
| Tiagabine Ethyl Ester | 404.1 | 114.1 | Fragment from the piperidine ring | - |
| This compound | 413.1 | 123.1 | Deuterated fragment from the piperidine ring | +9 |
By observing a +9 Da mass shift for fragments containing the piperidine ring and no mass shift for fragments derived solely from the dithiophene side chain, researchers can confidently map the fragmentation pathways. This detailed understanding is not only crucial for structural elucidation of unknown metabolites but also for developing highly selective and robust quantitative methods using techniques like multiple reaction monitoring (MRM). In MRM, specific precursor-to-product ion transitions are monitored. Isotopic labeling helps in selecting transitions that are unique to the analyte and the internal standard, thereby minimizing potential interferences and enhancing the accuracy of the analytical results.
Investigations into Tiagabine Metabolism Utilizing Deuterated Probes
Identification of Metabolic Pathways of Tiagabine (B1662831) in In Vitro Systems (e.g., microsomes, hepatocytes from non-human sources)
In vitro studies using non-human liver preparations have been instrumental in elucidating the primary metabolic pathways of tiagabine. The primary routes of biotransformation identified are thiophene (B33073) ring oxidation and glucuronidation.
Thiophene ring oxidation results in the formation of 5-oxo-tiagabine, which is considered a major metabolite. This pathway has been observed to be significant in in vitro systems derived from rats and dogs. Another identified pathway is the direct conjugation of the tiagabine carboxylic acid group with glucuronic acid to form an acyl glucuronide. This pathway is particularly prominent in dog liver microsomes.
Studies utilizing liver microsomes from various species have revealed quantitative differences in the metabolic rates of tiagabine. For instance, male rat liver microsomes have been shown to metabolize tiagabine at a significantly higher rate than those from female rats, mice, or dogs.
| Metabolic Pathway | Resulting Metabolite | In Vitro System | Species | Reference |
|---|---|---|---|---|
| Thiophene Ring Oxidation | 5-oxo-tiagabine | Liver Microsomes | Rat, Dog | |
| Glucuronidation | Tiagabine acyl-glucuronide | Liver Microsomes | Dog |
Application of Deuteration in Tracing Metabolic Fates and Metabolite Identification
The use of stable isotope-labeled compounds, such as those containing deuterium (B1214612) (²H), is a powerful technique in drug metabolism studies. Deuterium-labeled analogues of a drug, like the hypothetical "Tiagabine 4-carboxy-O-ethyl-d9," can serve as invaluable tools for tracing the metabolic fate of the molecule and for the unambiguous identification of its metabolites.
When a deuterated compound is co-administered with its non-deuterated counterpart, or when the deuterated compound is administered alone, mass spectrometry can be used to detect characteristic isotopic clusters for the parent drug and its metabolites. This "isotope signature" allows for the confident identification of drug-related material in complex biological matrices, distinguishing it from endogenous compounds.
Specifically for "this compound," the deuterium atoms on the O-ethyl group would be expected to be metabolically stable during the initial phases of biotransformation, such as thiophene oxidation. This would allow researchers to easily track the core tiagabine molecule as it undergoes metabolism. However, it is important to note that no studies have been published in the scientific literature that specifically describe the use of "this compound" for this purpose.
Pre Clinical Pharmacological and Mechanistic Research Enabled by Deuterated Tiagabine Analogs
Elucidation of Neurotransmitter Reuptake Mechanisms Using Isotopic Tracers in Cellular or Subcellular Models
Deuterated analogs of tiagabine (B1662831) are invaluable tools for elucidating the intricacies of gamma-aminobutyric acid (GABA) reuptake mechanisms at a cellular and subcellular level. Tiagabine is a potent and selective inhibitor of the GABA transporter 1 (GAT-1), and by using a deuterated version, researchers can conduct highly specific and sensitive experiments. texilajournal.com
In cellular models, such as primary neuronal cultures or cell lines expressing GAT-1, a deuterated tiagabine analog can be used in competitive binding assays against radiolabeled GABA, like [3H]GABA. These studies help to determine the binding affinity (Ki) of the deuterated compound and to characterize its interaction with the transporter. The slightly increased mass of the deuterated analog does not typically affect its biological activity in terms of receptor binding, making it an excellent surrogate for the parent compound in these assays.
Furthermore, isotopic tracers can be employed in uptake assays to measure the rate of GABA transport into cells or synaptosomes. In such experiments, the inhibition of [3H]GABA uptake by varying concentrations of the deuterated tiagabine analog can be quantified to determine its inhibitory potency (IC50). Research has shown that tiagabine potently inhibits GABA uptake, and a deuterated analog would be expected to exhibit similar properties. frontiersin.org
Table 1: Representative Data from a [3H]GABA Uptake Inhibition Assay in Rat Brain Homogenate
| Compound | IC50 (nM) |
|---|---|
| Tiagabine | 50 |
| Tiagabine 4-carboxy-O-ethyl-d9 (projected) | ~50 |
This table presents representative data on the half-maximal inhibitory concentration (IC50) of tiagabine in a [3H]GABA uptake assay. The projected value for this compound is expected to be similar to the parent compound, as deuterium (B1214612) substitution typically does not significantly alter binding affinity.
Pharmacokinetic Modeling in Pre-clinical Species (e.g., animal models) via Stable Isotope Dilution Techniques
Stable isotope-labeled compounds like this compound are the gold standard for internal standards in pharmacokinetic (PK) studies utilizing liquid chromatography-mass spectrometry (LC-MS/MS). The co-administration of a therapeutic compound with its deuterated analog allows for highly accurate and precise quantification of the drug's concentration in biological matrices such as plasma, serum, and tissue homogenates.
In pre-clinical PK studies in animal models like rats and dogs, a known concentration of the deuterated tiagabine analog is spiked into the biological samples as an internal standard. Because the deuterated analog has nearly identical chemical and physical properties to the non-deuterated drug, it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer. This allows for the correction of any variability in sample preparation and instrument response, leading to highly reliable PK data.
Pre-clinical studies have established the pharmacokinetic parameters of tiagabine in various species. The use of a deuterated internal standard would be instrumental in generating such robust data.
Table 2: Comparative Pharmacokinetic Parameters of Tiagabine in Pre-clinical Species
| Species | Dose (mg/kg) | Tmax (hr) | Cmax (ng/mL) | Half-life (hr) | Bioavailability (%) |
|---|---|---|---|---|---|
| Rat | 10 | 0.5 | 350 | 2-4 | 25-65 |
| Dog | 1 | 1.0 | 200 | 1-2 | 50 |
This table summarizes the pharmacokinetic parameters of tiagabine in rats and dogs. The accurate determination of these parameters in pre-clinical studies is greatly facilitated by the use of a deuterated internal standard like this compound in the bioanalytical method. researchgate.net
Assessment of Drug-Drug Interactions and Enzyme Induction/Inhibition in In Vitro Systems Utilizing Labeled Compounds
Deuterated analogs can also be instrumental in assessing the potential for drug-drug interactions (DDIs). In vitro systems, such as human liver microsomes (HLMs) or recombinant human cytochrome P450 (CYP) enzymes, are commonly used to investigate a drug's potential to inhibit or induce metabolic enzymes.
Tiagabine is primarily metabolized by the CYP3A subfamily of enzymes. To assess its potential to inhibit these enzymes, a deuterated tiagabine analog can be incubated with HLMs or recombinant CYP3A4 in the presence of a known CYP3A4 substrate. The formation of the substrate's metabolite is then measured. A reduction in metabolite formation would indicate inhibition by the deuterated tiagabine.
Conversely, to assess enzyme induction, human hepatocytes can be treated with the deuterated tiagabine analog for a period, after which the activity of CYP enzymes is measured. An increase in enzyme activity would suggest an induction potential. However, studies have shown that tiagabine does not have a significant inducing or inhibiting effect on hepatic enzymes.
Table 3: Representative Data from an In Vitro CYP3A4 Inhibition Assay
| Compound | CYP3A4 IC50 (µM) |
|---|---|
| Ketoconazole (Positive Control) | 0.1 |
| Tiagabine (projected) | >50 |
This table shows representative data for the half-maximal inhibitory concentration (IC50) against CYP3A4. Tiagabine is known to be a weak inhibitor of CYP3A4, and a deuterated analog would be expected to show a similarly high IC50 value, indicating low potential for clinically significant drug-drug interactions mediated by this enzyme.
Advanced Metabolic Fate Studies and Excretion Profiling in Animal Models (e.g., deuterium tracing in urine/feces without human data)
The use of deuterated compounds is a powerful technique for advanced metabolic fate and excretion studies in pre-clinical animal models. By administering this compound to animals such as rats or dogs, researchers can trace the metabolic pathways and excretion routes of the drug with high specificity.
Following administration, biological samples like urine, feces, and bile can be collected over time. The presence of the deuterium label allows for the unambiguous identification of drug-related material using mass spectrometry. This enables the characterization of metabolites, even those present at very low concentrations. The deuterium label can help to distinguish drug metabolites from endogenous compounds, which is often a challenge in metabolic profiling.
Studies have shown that tiagabine is extensively metabolized, with the major metabolic pathways being thiophene (B33073) ring oxidation and glucuronidation. A deuterated analog would be crucial in confirming these pathways and identifying any novel metabolites in pre-clinical species.
Table 4: Representative Excretion Profile of Tiagabine in Rats Following a Single Oral Dose
| Excretion Route | Percentage of Administered Dose |
|---|---|
| Urine | ~25% |
| Feces | ~63% |
This table provides a summary of the excretion of tiagabine-related material in rats. The use of a deuterated analog like this compound allows for the accurate quantification of the drug and its metabolites in excreta, providing a clear picture of its elimination from the body.
Future Directions and Emerging Research Opportunities for Tiagabine 4 Carboxy O Ethyl D9
Development of Novel Analytical Techniques for Enhanced Sensitivity and Throughput
The use of stable isotope-labeled internal standards like Tiagabine (B1662831) 4-carboxy-O-ethyl-d9 is fundamental to the development of robust bioanalytical methods. Future research in this area will focus on leveraging such standards to push the boundaries of sensitivity and efficiency in quantifying tiagabine in complex biological matrices.
Key Research Thrusts:
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): The development of next-generation UHPLC-MS/MS methods will aim for sub-nanogram per milliliter detection limits. Tiagabine 4-carboxy-O-ethyl-d9 is an ideal internal standard for these methods as it co-elutes with the non-labeled analyte but is distinguishable by its higher mass, correcting for variations in sample preparation and instrument response. lcms.cz
High-Throughput Screening (HTS): In early drug discovery, thousands of compounds may need to be analyzed. Automated extraction methods combined with rapid chromatographic techniques can be optimized using deuterated standards to ensure accuracy and precision across large batches of samples, significantly increasing throughput.
Microsampling Techniques: The trend towards less invasive patient sampling (e.g., dried blood spot analysis) requires highly sensitive analytical methods to quantify drugs from very small sample volumes. The stability and reliability offered by incorporating this compound are critical for the validation of such techniques.
Table 1: Properties of this compound
| Property | Value | Reference |
| CAS Number | 2983162-33-8 | pharmaffiliates.com |
| Molecular Formula | C₂₂H₂₀D₉NO₂S₂ | pharmaffiliates.com |
| Molecular Weight | 412.66 g/mol | pharmaffiliates.com |
| Primary Application | Internal Standard for Analytical and Pharmacokinetic Research | veeprho.com |
| Related Compounds | Intermediate in the synthesis of Tiagabine-d9 4-Carboxy Hydrochloride | pharmaffiliates.com |
Exploration of Advanced Isotopic Labeling Strategies for Metabolite Characterization
The identification of drug metabolites is a critical step in understanding a drug's safety and efficacy. Tiagabine is metabolized primarily by the cytochrome P450 3A isoform. nih.govdrugbank.com Advanced isotopic labeling strategies, which include the synthesis of compounds like this compound, are central to this effort.
Future research can explore more complex labeling patterns to elucidate metabolic pathways. By comparing the mass spectra of metabolites from a parent drug with the fragmentation patterns of labeled standards, researchers can pinpoint the exact sites of metabolic modification. For instance, strategic placement of deuterium (B1214612) can help differentiate between isomeric metabolites, a common challenge in drug metabolism studies. The synthesis of labeled standards serves as a crucial reference point for identifying previously unknown degradation products and metabolic pathways. researchgate.net
Integration of Deuterated Analogs in Pre-clinical Drug Discovery and Development Workflows
The integration of deuterated analogs like this compound is already a cornerstone of modern pre-clinical drug discovery, particularly in drug metabolism and pharmacokinetics (DMPK) studies. nih.gov Future opportunities lie in expanding and refining their use in these workflows.
Workflow Integration Points:
Pharmacokinetic (PK) Modeling: Accurate PK models rely on precise concentration-time data. The use of this compound as an internal standard ensures the high quality of data fed into these models, leading to more reliable predictions of drug behavior in vivo. veeprho.com
In Vitro-In Vivo Correlation (IVIVC): Establishing a correlation between in vitro metabolism data (e.g., from liver microsomes) and in vivo PK outcomes is a key goal. Deuterated standards are essential for accurately quantifying the rate of metabolism in these in vitro systems, providing a solid foundation for IVIVC.
Drug-Drug Interaction (DDI) Studies: Tiagabine's metabolism can be affected by other drugs that induce or inhibit CYP3A enzymes. nih.gov In preclinical DDI studies, precise measurement of tiagabine levels is necessary to quantify the impact of co-administered drugs. The use of a deuterated internal standard ensures that these measurements are not confounded by matrix effects or analytical variability. lcms.cz
Comprehensive Understanding of Isotope Effects in Complex Biological Systems
While this compound is designed to have nearly identical physicochemical properties to its non-deuterated counterpart for its role as an internal standard, its existence is predicated on the kinetic isotope effect (KIE). The KIE describes the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes.
Future research can focus on a deeper understanding of how subtle isotope effects might influence biological systems, even for compounds intended as analytically inert standards. This includes investigating:
Metabolic Stability: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. While this effect is often exploited to slow down drug metabolism, it is crucial to confirm that the labeling in a standard like this compound does not inadvertently alter its stability during sample processing in a way that differs from the analyte.
Transporter Interactions: Research could verify that the isotopic labeling does not subtly alter the affinity of the molecule for biological transporters, which could affect its distribution in cellular assays.
Chromatographic Behavior: While deuterated standards are designed to co-elute with the analyte, high-resolution chromatography techniques could be used to investigate any potential for isotopic fractionation, where the labeled and unlabeled compounds separate slightly. Understanding this is vital for maintaining the highest levels of analytical accuracy.
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing Tiagabine 4-carboxy-O-ethyl-d9, and how can researchers ensure structural fidelity?
- Methodological Answer : Synthesis requires precise deuterium incorporation at the O-ethyl-d9 position. Key steps include:
- Use of deuterated reagents (e.g., deuterated ethanol) to ensure isotopic purity during esterification.
- Characterization via -NMR to confirm deuterium substitution (absence of proton signals at the ethyl-d9 group) and LC-MS for molecular weight validation.
- Purity assessment via HPLC with UV detection (≥98% purity threshold) .
Q. Which analytical techniques are essential for confirming the identity and purity of this compound?
- Methodological Answer :
- Structural Confirmation : High-resolution mass spectrometry (HRMS) for exact mass determination, coupled with -NMR to resolve carbon-deuterium bonding.
- Purity Analysis : Reverse-phase HPLC with photodiode array detection (PDA) to detect impurities.
- Isotopic Purity : Isotope ratio mass spectrometry (IRMS) to ensure ≥99% deuterium enrichment at the specified position .
Advanced Research Questions
Q. How can researchers design experiments to investigate the pharmacodynamic effects of this compound in epilepsy models, considering GABAergic modulation?
- Methodological Answer :
- Model Selection : Use amygdala-kindled rodent models to assess anticonvulsant efficacy (e.g., seizure threshold elevation).
- Endpoint Selection : Measure extracellular GABA levels via microdialysis and correlate with quantitative EEG parameters (e.g., spectral edge frequency).
- Dose-Response : Administer escalating doses to establish EC values for GABA elevation and EEG effects. Compare results to non-deuterated tiagabine to assess isotopic impact on pharmacokinetics .
Q. How should researchers resolve contradictions in reported data on Tiagabine’s GABAergic efficacy across different experimental models?
- Methodological Answer :
- Meta-Analysis Framework : Systematically compare study designs (e.g., species, dosing regimens, endpoint measurements). For instance, amygdala-kindling models show no resistance to EEG effects despite elevated baseline GABA, whereas midazolam exhibits tolerance .
- Controlled Variables : Standardize factors like anesthesia (e.g., urethane vs. awake models), sampling intervals, and analytical methods (e.g., HPLC vs. LC-MS for GABA quantification).
- Replication : Conduct cross-laboratory studies using shared protocols to isolate methodological variability .
Q. What strategies optimize the reproducibility of in vivo studies investigating this compound’s metabolic stability?
- Methodological Answer :
- Isotope Tracing : Use -NMR or tandem MS to track deuterium retention in plasma and brain tissue.
- Pharmacokinetic Parameters : Calculate AUC and half-life () in both deuterated and non-deuterated analogs.
- Statistical Rigor : Include ≥6 animals per group to ensure power for detecting isotopic effects. Use t-tests with Bonferroni correction for multiple comparisons .
Key Considerations for Data Reporting
- Synthesis : Always report yields, deuterium enrichment ratios, and full spectroscopic data to enable replication .
- In Vivo Studies : Disclose anesthesia protocols, sampling timepoints, and statistical methods (e.g., error bars as SEM vs. SD) .
- Contradiction Management : Explicitly document deviations from prior methodologies (e.g., differences in EEG electrode placement) to contextualize conflicting results .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
